2-(Benzyl(1-cyclopropylethyl)amino)acetamide
Description
2-(Benzyl(1-cyclopropylethyl)amino)acetamide is a synthetic organic compound characterized by a benzyl-substituted amino group linked to a cyclopropylethyl moiety and an acetamide backbone. This structure combines aromatic (benzyl), strained aliphatic (cyclopropyl), and amide functionalities, which are common in pharmaceuticals and agrochemicals for modulating bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[benzyl(1-cyclopropylethyl)amino]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(10-14(15)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H2,15,17) |
InChI Key |
AXIPYEGPEATMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide typically involves the reaction of benzylamine with 1-cyclopropylethylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(1-cyclopropylethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-(Benzyl(1-cyclopropylethyl)amino)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 2-(Benzyl(1-cyclopropylethyl)amino)acetamide with structurally related compounds, emphasizing key differences in functional groups and properties:
Key Observations:
Cyclopropane vs.
Amide vs. Ester Linkages: The acetamide backbone may confer greater metabolic stability than esters (e.g., Azelaic Acid Monoethyl Ester), which are prone to hydrolysis .
Aromatic Substitution : The benzyl group in the target compound aligns with trends in kinase inhibitors, whereas naphthyridine derivatives (e.g., 15936-12-6) prioritize heteroaromatic interactions for antimicrobial activity .
Biological Activity
2-(Benzyl(1-cyclopropylethyl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 232.32 g/mol
- Structure : The compound features a benzyl group and a cyclopropylethyl moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit specific kinases, such as casein kinase 1 (CK1), which is implicated in cancer progression and cellular signaling pathways .
- Neurotransmitter Systems : Preliminary studies suggest that it interacts with serotonin and dopamine pathways, making it a candidate for treating mood disorders.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
Case Studies and Research Findings
- Anticancer Activity :
-
Neuropharmacology :
- In vitro studies indicated that the compound may modulate serotonin and dopamine receptor activity. Such interactions are crucial for developing treatments for anxiety and depression. Further investigations are warranted to elucidate these effects in vivo.
- Anticonvulsant Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
